Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6)
Executive Summary
4-Amino-3-(2-methoxyethyl)phenol (CAS 161368-65-6) is a highly specialized, polyfunctional aromatic building block utilized in advanced medicinal chemistry and materials science. Featuring a p-aminophenol core augmented by a flexible, moderately lipophilic 2-methoxyethyl appendage, this compound offers unique electronic and steric properties. This whitepaper provides an in-depth technical analysis of its structural causality, outlines a self-validating synthetic workflow, and explores its application in tuning the pharmacokinetics and toxicity profiles of next-generation therapeutics.
Physicochemical and Structural Properties
To effectively utilize CAS 161368-65-6 in drug design or polymer synthesis, one must understand how its substituents interact electronically. The hydroxyl group (–OH) and the amino group (–NH₂) are in a para relationship, creating a highly electron-rich aromatic system prone to oxidation. However, the introduction of the 2-methoxyethyl group at the 3-position breaks the symmetry of the molecule, introducing critical steric bulk and altering the local dielectric environment.
Quantitative Data Profile
The following table summarizes the core physicochemical properties of the compound, corroborated by standard chemical registries .
| Property | Value | Scientific Implication |
| Chemical Name | 4-Amino-3-(2-methoxyethyl)phenol | Core pharmacophore for analgesics & kinase inhibitors. |
| CAS Registry Number | 161368-65-6 | Unique identifier for procurement and literature. |
| Molecular Formula | C₉H₁₃NO₂ | Indicates a high degree of functionalization. |
| Molecular Weight | 167.21 g/mol | Low molecular weight; excellent lead-like properties. |
| SMILES | OC1=CC=C(N)C(CCOC)=C1 | Confirms 1,4-heteroatom relationship with 3-substitution. |
| H-Bond Donors | 2 (Phenolic –OH, Amine –NH₂) | High potential for target-protein hydrogen bonding. |
| H-Bond Acceptors | 3 (Phenol O, Amine N, Ether O) | Ether oxygen provides an additional interaction vector. |
| Predicted LogP | ~0.84 - 1.20 | Optimal lipophilicity for oral bioavailability (Lipinski). |
Structural Causality: The aliphatic ether chain (2-methoxyethyl) exerts a mild inductive electron-donating effect (+I) on the aromatic ring, which subtly increases the pKa of the adjacent amino group (making it slightly more basic than unsubstituted p-aminophenol). Simultaneously, the ether oxygen acts as a localized hydrogen-bond acceptor, which can influence the compound's conformational geometry when bound to a kinase hinge region or a metabolic enzyme.
Mechanistic Application: Tuning Pharmacokinetics and Toxicity
The p-aminophenol core is the fundamental pharmacophore of widely used analgesics like acetaminophen (paracetamol). A critical limitation of this class is hepatotoxicity, driven by the CYP450-mediated oxidation of the p-aminophenol core into the highly reactive, electrophilic N-acetyl-p-benzoquinone imine (NAPQI) .
CAS 161368-65-6 serves as a superior building block for synthesizing safer analogs. The causality behind this improvement is twofold:
-
Steric Blockade: The bulky, flexible 2-methoxyethyl chain physically impedes the approach of CYP2E1 and CYP3A4 active sites, drastically reducing the kinetic rate of quinone imine formation.
-
Redox Modulation: The substitution shifts the redox potential of the aromatic ring, making the oxidation to the quinone state thermodynamically less favorable.
Fig 1: Biochemical pathway showing how the 2-methoxyethyl group mitigates NAPQI-induced toxicity.
Experimental Methodology: De Novo Synthesis Workflow
To synthesize 4-Amino-3-(2-methoxyethyl)phenol with high purity, researchers must navigate the extreme electron density of the phenolic precursor. The following protocol utilizes a regioselective nitration followed by a chemoselective reduction.
Phase 1: Regioselective Nitration
-
Objective: Introduce a nitro group exclusively at the 4-position of 3-(2-methoxyethyl)phenol.
-
Causality of Experimental Choice: The hydroxyl group is a dominant ortho/para director. We utilize glacial acetic acid as the solvent rather than a standard sulfuric/nitric acid mixture. Sulfuric acid generates the highly reactive nitronium ion ( NO2+ ) in excess, which would lead to over-nitration and oxidative cleavage of the electron-rich phenol. Acetic acid moderates the electrophilicity of the nitric acid, ensuring strict mono-nitration at the sterically accessible para position.
-
Protocol:
-
Dissolve 10 mmol of 3-(2-methoxyethyl)phenol in 20 mL of glacial acetic acid.
-
Cool the reaction vessel to 0°C using an ice bath.
-
Dropwise, add 10.5 mmol of 70% HNO3 over 30 minutes, maintaining the internal temperature below 5°C.
-
Stir for 2 hours. Quench over crushed ice and extract with Ethyl Acetate (3 x 20 mL).
-
In-line Validation: TLC (Hexane:EtOAc 3:1) must show the disappearance of the starting material and the emergence of a bright yellow, UV-active spot ( Rf≈0.4 ).
-
Phase 2: Chemoselective Catalytic Hydrogenation
-
Objective: Reduce the 4-nitro intermediate to the target amine.
-
Causality of Experimental Choice: Standard Béchamp reduction (Fe/HCl) is avoided. The acidic conditions at elevated temperatures pose a high risk of cleaving the aliphatic ether linkage. Instead, we employ catalytic hydrogenation under neutral conditions , which chemoselectively reduces the nitro group while preserving the ether.
-
Protocol:
-
Dissolve the crude 4-nitro-3-(2-methoxyethyl)phenol in 30 mL of anhydrous Methanol.
-
Add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).
-
Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (1 atm via balloon).
-
Stir vigorously at room temperature for 4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
-
Fig 2: Step-by-step synthetic workflow for CAS 161368-65-6 highlighting regioselective nitration.
Self-Validating Analytical Protocol
Trustworthiness in chemical synthesis requires that every protocol be a self-validating system. To confirm the successful synthesis of CAS 161368-65-6 without ether cleavage or over-reduction, execute the following orthogonal analytical workflow.
Step 1: LC-MS Profiling Dilute the crude product in LC-MS grade MeOH (1 mg/mL). Inject 1 µL into a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Validation Logic: The presence of a dominant peak at m/z 168.1 [M+H]+ confirms the exact mass. The absence of m/z 198 (unreduced nitro) and m/z 110 (cleaved ether byproduct) validates the chemoselectivity of the hydrogenation.
Step 2: ¹H-NMR Structural Confirmation Dissolve 5 mg of the purified compound in DMSO- d6 . Acquire a standard ¹H-NMR spectrum at 400 MHz. Perform a subsequent D2O shake experiment.
-
Validation Logic: The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a fine doublet). Crucially, the spectrum must show broad singlets corresponding to the –OH and –NH₂ protons. Upon addition of D2O , these specific peaks will disappear due to deuterium exchange. This directly self-validates that the heteroatoms are fully protonated, accessible, and intact.
Fig 3: Self-validating analytical workflow utilizing orthogonal LC-MS and NMR characterization.
References
-
Chemsrc. "4-Amino-3-(2-methoxyethyl)phenol CAS#:161368-65-6." Chemsrc Chemical Database, 2024. URL:[Link]
-
Hinson, J. A., Roberts, D. W., & James, L. P. "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology, 2010. URL:[Link]
-
Organic Syntheses. "Catalytic Reduction of Nitro Compounds." Org. Synth. 1973, 5, 829. URL:[Link]

